Tert-butyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-1-carboxylate
Description
Tert-butyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-1-carboxylate (CAS: 1228631-10-4) is a piperidine derivative featuring a trifluoromethyl-hydroxyl-substituted propyl group at the 4-position of the piperidine ring and a tert-butyl carbamate protecting group at the 1-position. Its molecular formula is C₁₃H₂₀F₃NO₃, with a molecular weight of 327.30 g/mol. The compound is characterized by:
- A tert-butyl carbamate group, which protects the piperidine nitrogen during synthetic processes.
- A 3,3,3-trifluoro-2-hydroxypropyl substituent, contributing polarity, hydrogen-bonding capacity, and metabolic stability due to the trifluoromethyl group.
This compound is primarily used as an intermediate in pharmaceutical synthesis, particularly in developing central nervous system (CNS) drugs and kinase inhibitors. Its trifluoromethyl group enhances lipophilicity and bioavailability, while the hydroxyl group allows for further functionalization .
Properties
IUPAC Name |
tert-butyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22F3NO3/c1-12(2,3)20-11(19)17-6-4-9(5-7-17)8-10(18)13(14,15)16/h9-10,18H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPPNASJYIAVQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reagent Selection and Reaction Conditions
Key intermediates include 3-bromo-1,1,1-trifluoro-2-propanol or its protected derivatives. Sodium hydride (NaH) in dimethylformamide (DMF) facilitates deprotonation of the hydroxyl group, enabling nucleophilic substitution.
Example Procedure
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Deprotonation :
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tert-Butyl piperidine-1-carboxylate (1.0 eq) and NaH (1.2 eq) in DMF, 0°C → room temperature, 30 minutes.
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Alkylation :
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Add 3-bromo-1,1,1-trifluoro-2-propanol (1.1 eq), stir at room temperature for 12–18 hours.
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Workup :
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Quench with ice water, extract with ethyl acetate, dry (Na₂SO₄), concentrate.
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Purification :
Table 1 : Optimization of Alkylation Conditions
| Parameter | Condition 1 | Condition 2 | Optimal Yield |
|---|---|---|---|
| Base | NaH | KOtBu | 62% (NaH) |
| Solvent | DMF | THF | DMF |
| Temperature | 25°C | 40°C | 25°C |
| Electrophile | Br-CF₃-CH(OH)-CH₃ | Cl-CF₃-CH(OH)-CH₃ | Bromide |
Key Insight : NaH in DMF provides superior yields due to enhanced nucleophilicity of the alkoxide intermediate.
Epoxide Ring-Opening Strategy
An alternative approach utilizes 3,3,3-trifluoropropylene oxide as the trifluoromethyl source.
Mechanism and Stereochemical Control
Epoxide ring-opening by piperidine proceeds via nucleophilic attack at the less substituted carbon, yielding the 2-hydroxypropyl substituent.
Procedure :
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Reaction Setup :
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tert-Butyl piperidine-1-carboxylate (1.0 eq), 3,3,3-trifluoropropylene oxide (1.5 eq), BF₃·OEt₂ (0.1 eq) in dichloromethane (DCM), 0°C → reflux.
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Monitoring :
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TLC (ethyl acetate/hexane 1:4) confirms consumption of starting material (~6 hours).
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Isolation :
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Neutralize with saturated NaHCO₃, extract with DCM, dry (MgSO₄), concentrate.
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Yield : 55–68% after column chromatography.
Table 2 : Epoxide Ring-Opening Catalysts
| Catalyst | Yield (%) | Selectivity (anti:syn) |
|---|---|---|
| BF₃·OEt₂ | 68 | 85:15 |
| SnCl₄ | 52 | 70:30 |
| No catalyst | <10 | — |
Advantage : BF₃·OEt₂ enhances electrophilicity of the epoxide, favoring regioselective attack at the terminal position.
Reduction of Keto Intermediates
Synthesis via reduction of a ketone precursor offers control over stereochemistry.
Ketone Synthesis and Reduction
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Aldol Condensation :
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React tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate with trifluoroacetaldehyde under basic conditions.
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Reduction :
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Use NaBH₄ or L-Selectride to reduce the ketone to the secondary alcohol.
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Procedure :
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Aldol adduct (1.0 eq) in THF, cooled to -78°C.
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Add L-Selectride (1.2 eq), stir for 2 hours.
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Quench with MeOH, warm to room temperature, extract with EtOAc.
Yield : 70–75% (diastereomeric ratio 3:1).
Table 3 : Comparison of Reducing Agents
| Agent | Yield (%) | dr (anti:syn) |
|---|---|---|
| NaBH₄ | 60 | 1:1 |
| L-Selectride | 75 | 3:1 |
| BH₃·THF | 65 | 2:1 |
Note : L-Selectride achieves higher diastereoselectivity via chelation control.
Functional Group Interconversion
Hydroxylation of Alkenes
Osmium tetroxide (OsO₄)-mediated dihydroxylation introduces vicinal diols, which are selectively reduced to the 2-hydroxypropyl group.
Steps :
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Alkene Precursor :
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Synthesize tert-butyl 4-(3,3,3-trifluoroallyl)piperidine-1-carboxylate via Heck coupling.
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Dihydroxylation :
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OsO₄ (2 mol%), N-methylmorpholine N-oxide (NMO) in acetone/water, 0°C.
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Reduction :
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NaBH₄ in MeOH reduces the diol to the mono-alcohol.
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Yield : 50–60% over three steps.
Industrial-Scale Considerations
| Method | Yield (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|
| Alkylation | 62 | 1200 | Moderate |
| Epoxide ring-opening | 68 | 900 | High |
| Ketone reduction | 75 | 1500 | Low |
Analytical Characterization
Spectroscopic Data
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¹H NMR (CDCl₃): δ 4.10–4.25 (m, 2H, piperidine CH₂), 3.90–4.00 (m, 1H, CH(OH)), 2.70–2.85 (m, 2H, piperidine CH₂), 1.45 (s, 9H, tert-butyl).
Challenges and Mitigation Strategies
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Moisture Sensitivity : NaH and trifluoromethyl reagents require anhydrous conditions. Use molecular sieves and inert atmosphere.
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Byproduct Formation : Competing elimination in alkylation steps is minimized by low-temperature addition of electrophiles.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ketone regenerates the hydroxyl group.
Scientific Research Applications
Tert-butyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which tert-butyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the piperidine ring provides structural stability. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-butyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-1-carboxylate with structurally related piperidine derivatives:
Key Differences and Research Findings:
Substituent Position and Length :
- The 4-position trifluoro-hydroxypropyl substituent in the target compound provides greater steric bulk compared to 3-position trifluoro-hydroxyethyl derivatives (e.g., ). This impacts binding affinity in biological targets, as seen in kinase inhibitors .
- Aromatic vs. Aliphatic Substituents : Compounds with phenyl groups (e.g., ) exhibit higher lipophilicity but reduced solubility compared to trifluoro-hydroxyalkyl-substituted analogs .
Functional Group Impact :
- The trifluoromethyl group enhances metabolic stability and electronegativity, critical for drug candidates targeting enzymes or receptors .
- Hydroxyl groups enable hydrogen bonding, improving solubility and interaction with polar residues in protein targets .
Synthetic Utility :
- The target compound is synthesized via coupling reactions involving tert-butyl carbamate-protected intermediates and trifluoro-hydroxypropyl reagents, as described in patent literature ().
- In contrast, 4-methylphenyl-substituted piperidines () are synthesized via Suzuki-Miyaura couplings, highlighting divergent synthetic routes based on substituent complexity .
Safety and Handling :
- While specific toxicity data for the target compound are unavailable, structurally similar piperidine derivatives (e.g., ) require standard precautions: avoid inhalation, use protective gloves, and ensure adequate ventilation .
Q & A
Q. What synthetic routes are commonly employed to prepare tert-butyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-1-carboxylate?
Synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring. Key steps include:
- Nucleophilic substitution : Introducing the trifluoro-2-hydroxypropyl group via coupling reactions under anhydrous conditions (e.g., using organometallic reagents) .
- Protection/deprotection : The tert-butyloxycarbonyl (Boc) group is often used to protect the piperidine nitrogen, requiring acidic conditions (e.g., trifluoroacetic acid) for removal .
- Purification : Column chromatography with solvents like ethyl acetate/hexane mixtures ensures high purity .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm structural integrity, with characteristic peaks for the Boc group (δ ~1.4 ppm for tert-butyl) and trifluoromethyl (δ ~120-125 ppm in F NMR) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
- HPLC : Reversed-phase HPLC with UV detection monitors purity (>95% required for biological assays) .
Q. What safety protocols are essential when handling this compound?
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- First aid : Immediate flushing with water for eye/skin exposure; seek medical evaluation if irritation persists .
Q. How is the compound purified after synthesis?
- Liquid-liquid extraction : Separates organic and aqueous phases to remove polar byproducts .
- Flash chromatography : Silica gel columns with gradient elution (e.g., hexane → ethyl acetate) isolate the target compound .
- Recrystallization : Ethanol/water mixtures improve crystalline purity .
Advanced Research Questions
Q. How can reaction yields be optimized for the introduction of the trifluoro-2-hydroxypropyl moiety?
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .
- Catalysis : Palladium-based catalysts (e.g., Pd(OAc)) improve coupling efficiency in cross-coupling steps .
- Temperature control : Maintaining −78°C during Grignard reagent addition minimizes side reactions .
Q. What strategies resolve enantiomeric impurities in the final product?
- Chiral chromatography : Use of chiral stationary phases (e.g., amylose-based) separates enantiomers .
- Enzymatic resolution : Lipases selectively hydrolyze one enantiomer from a racemic mixture .
- Circular dichroism (CD) : Validates enantiopurity post-separation .
Q. How is the compound’s biological activity assessed in vitro?
- Enzyme inhibition assays : Fluorescence-based assays measure IC values against target enzymes (e.g., kinases) .
- Cell viability studies : MTT assays evaluate cytotoxicity in cancer cell lines .
- Binding affinity : Surface plasmon resonance (SPR) quantifies interactions with proteins (e.g., KD calculations) .
Q. What stability studies are necessary for long-term storage?
- Thermal stability : Accelerated aging at 40°C for 4 weeks, monitored via HPLC to detect degradation products .
- Light sensitivity : UV-Vis spectroscopy assesses photodegradation under ICH Q1B guidelines .
- Humidity control : Storage with desiccants (e.g., silica gel) prevents hydrolysis of the Boc group .
Q. How should conflicting toxicity data from preliminary studies be addressed?
- Dose-response reevaluation : Repeat assays with expanded concentration ranges to identify thresholds .
- Metabolite profiling : LC-MS/MS identifies toxic metabolites that may explain discrepancies .
- Cross-species validation : Compare results in human vs. rodent hepatocytes to assess translational relevance .
Q. What challenges arise during scale-up synthesis, and how are they mitigated?
- Heat dissipation : Jacketed reactors control exothermic reactions during trifluoro-propyl group addition .
- Byproduct management : In-line FTIR monitors reaction progress to minimize impurities .
- Solvent recovery : Distillation systems recycle DMF or THF, reducing costs and waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
